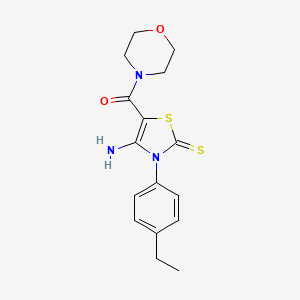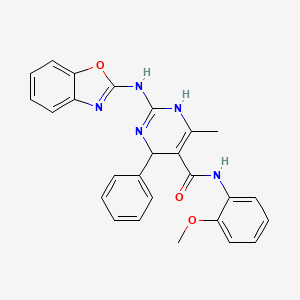
4-Amino-3-(4-ethylphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a complex heterocyclic molecule with a thiazole ring system. Its systematic name reflects its substituents and ring structure.
- The compound contains an amino group (NH₂), an ethylphenyl group (C₆H₅CH₂CH₃), a morpholine-4-carbonyl group (C₄H₉OCONH), and a thiazole ring (C₃H₃NS).
- Thiazoles are sulfur-containing five-membered rings, and their derivatives exhibit diverse biological activities.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of an appropriate aldehyde or ketone with a thioamide, followed by cyclization.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but they typically involve refluxing in suitable solvents with acid or base catalysts.
Industrial Production: While industrial-scale production methods may vary, laboratories often employ multistep syntheses to obtain this compound.
化学反応の分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
科学的研究の応用
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids) and potential medicinal properties.
Medicine: Assessing its pharmacological effects, toxicity, and potential therapeutic applications.
Industry: Exploring its use as a building block for drug development or materials science.
作用機序
- The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
類似化合物との比較
Uniqueness: Its combination of substituents (amino, ethylphenyl, morpholine-4-carbonyl) sets it apart.
Similar Compounds: Related thiazole derivatives include other heterocyclic compounds with similar ring systems.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.
特性
分子式 |
C16H19N3O2S2 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
[4-amino-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H19N3O2S2/c1-2-11-3-5-12(6-4-11)19-14(17)13(23-16(19)22)15(20)18-7-9-21-10-8-18/h3-6H,2,7-10,17H2,1H3 |
InChIキー |
GUQDNKPMNQPIBY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCOCC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12130054.png)
![3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12130055.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)

![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12130079.png)

![6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12130089.png)
![2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12130090.png)

![5-(4-Fluorophenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12130113.png)


![1-[3-(Dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione](/img/structure/B12130122.png)
![2-(butylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B12130134.png)
